molecular formula C18H25NO4 B1465120 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1366600-42-1

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1465120
CAS No.: 1366600-42-1
M. Wt: 319.4 g/mol
InChI Key: JWLPJRRREUHHCY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid belongs to the chemical class of N-protected pyrrolidine carboxylic acids, specifically categorized as a β-proline derivative due to the carboxylic acid functionality positioned at the 3-carbon of the pyrrolidine ring rather than the conventional 2-position found in natural proline. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name indicating the (3R,4S)-stereochemical configuration when referring to the enantiomerically pure form. The molecular formula C₁₈H₂₅NO₄ reflects a molecular weight of 319.4 grams per mole, encompassing eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The structural architecture can be deconstructed into several key components that define its chemical identity and reactivity profile. The pyrrolidine ring system forms the central scaffold, providing a five-membered saturated heterocycle that imparts conformational rigidity while maintaining sufficient flexibility for biological interactions. The tert-butoxycarbonyl group, commonly abbreviated as Boc in chemical literature but referred to here by its full systematic name, serves as a nitrogen-protecting group that enables selective chemical transformations while preserving the amine functionality. This protecting group strategy has become fundamental in peptide synthesis and pharmaceutical intermediate preparation, allowing chemists to manipulate other functional groups without interfering with the nitrogen center.

The 4-ethylphenyl substituent introduces aromatic character and lipophilic properties to the molecule, significantly influencing its pharmacokinetic properties and biological activity profile. Research on related 4-aryl pyrrolidine derivatives has demonstrated that the aromatic substitution pattern critically affects antimalarial potency, with para-substituted phenyl rings showing particularly favorable activity profiles. The ethyl substitution on the phenyl ring represents a strategic modification that balances lipophilicity with molecular size, potentially optimizing membrane permeability and protein binding characteristics. The carboxylic acid functionality at the 3-position provides a site for further derivatization through amide bond formation, esterification, or salt formation, enabling the preparation of diverse analogs with modified physicochemical properties.

Position Within Pyrrolidine Chemistry

The compound occupies a distinctive position within the broader landscape of pyrrolidine chemistry, representing an intersection between natural product-inspired scaffolds and synthetic pharmaceutical intermediates. Pyrrolidine-containing compounds have emerged as privileged structures in medicinal chemistry due to their favorable pharmacological properties, including enhanced metabolic stability compared to acyclic analogs and improved central nervous system penetration. The specific substitution pattern of 1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid places it within the β-amino acid family, distinguishing it from the more common α-amino acids exemplified by natural proline.

Within the context of synthetic methodology, this compound represents the successful application of asymmetric synthesis techniques to generate enantiomerically enriched β-amino acid derivatives. The preparation of such compounds typically involves sophisticated catalytic processes, including asymmetric hydrogenation, enantioselective alkylation, or chiral auxiliary-mediated transformations. Recent advances in zinc carbenoid-mediated chain extension reactions have provided alternative synthetic routes to β-proline derivatives, demonstrating the continuing evolution of synthetic approaches to these valuable intermediates. The incorporation of aryl substituents at the 4-position of the pyrrolidine ring requires careful control of stereochemistry, as the relative configuration between the aryl group and the carboxylic acid functionality significantly influences biological activity.

The structural relationship between 1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid and other members of the pyrrolidine family can be visualized through a systematic comparison of substitution patterns and protecting group strategies. Comparative studies of related compounds, including trans-1-Boc-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid and trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, have revealed structure-activity relationships that guide pharmaceutical development efforts. These comparisons demonstrate that subtle modifications to the aromatic substitution pattern can dramatically alter biological activity, emphasizing the importance of precise synthetic control in pharmaceutical intermediate preparation.

Historical Development of 4-Arylpyrrolidine-3-carboxylic Acid Derivatives

The historical development of 4-arylpyrrolidine-3-carboxylic acid derivatives traces back to early investigations into β-amino acid chemistry and the recognition of these compounds as potential bioactive molecules. Initial research efforts focused on understanding the conformational preferences of β-peptides derived from β-proline, revealing that these compounds adopt distinct secondary structures compared to their α-amino acid counterparts. Theoretical and Nuclear Magnetic Resonance conformational studies of β-proline oligopeptides demonstrated that these molecules exist in dimethyl sulfoxide solution in a limited number of conformers, with compatible energy of formation and different spatial organization.

The emergence of 4-aryl pyrrolidines as a novel class of bioactive compounds gained significant momentum with the discovery of their antimalarial properties. Research published in 2019 identified GNF-Pf-4691, a 4-aryl-N-benzylpyrrolidine-3-carboxamide, as having a structure reminiscent of known inhibitors of aspartic proteases. This discovery prompted extensive structure-activity relationship studies that revealed the critical importance of aromatic substitution patterns in determining biological activity. The development of compound 54b (CWHM-1008) as a lead antimalarial agent demonstrated effective concentrations of 46 nanomolar and 21 nanomolar against drug-sensitive Plasmodium falciparum 3D7 and drug-resistant Dd2 strains, respectively.

Synthetic methodology for accessing 4-arylpyrrolidine-3-carboxylic acid derivatives has evolved considerably over the past two decades, with significant contributions from both academic research groups and pharmaceutical companies. The development of enantioselective hydrogenation methods for the preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids has provided more economical routes to these valuable intermediates. These methods can be carried out under moderate conditions and result in high yields and high enantiomeric purity of the desired products, addressing earlier limitations in synthetic accessibility.

The integration of tandem chain extension-Mannich reaction strategies has further expanded the synthetic toolkit available for β-proline derivative preparation. This approach utilizes zinc carbenoid-initiated chain extension reactions to provide access to organometallic intermediates capable of capturing activated imines. Subsequent deprotection of the nitrogen and reduction provides access to racemic derivatives of β-proline, with the relative stereochemistry controlled through the use of different activating groups on the imine nitrogen. These methodological advances have democratized access to 4-arylpyrrolidine-3-carboxylic acid derivatives, enabling broader exploration of their pharmaceutical potential.

Significance as a β-Proline Derivative

The significance of 1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid as a β-proline derivative extends far beyond its immediate synthetic utility, encompassing fundamental contributions to our understanding of β-peptide chemistry and potential therapeutic applications. β-Proline derivatives occupy a unique position in the amino acid landscape, as they represent unnatural amino acids that can serve as building blocks for β-peptides with distinct conformational and biological properties compared to natural α-peptides. The incorporation of aromatic substituents at the 4-position of the pyrrolidine ring introduces additional complexity and functionality that significantly expands the chemical space accessible through β-peptide chemistry.

Research into β-proline oligopeptides has revealed fascinating conformational properties that distinguish these molecules from their natural counterparts. Studies utilizing Nuclear Magnetic Resonance spectroscopy, restrained molecular dynamics, and quantum mechanical calculations have demonstrated that β-proline oligopeptides exist in dimethyl sulfoxide solution in a limited number of conformers with compatible energy of formation. The conformation of the pyrrolidine ring, Z/E isomerism of β-peptide bonds, and hindered rotation of neighboring monomers determine the spatial structure of these oligopeptides, leading to unique secondary structures that may confer resistance to proteolytic degradation while maintaining biological activity.

The therapeutic potential of β-proline derivatives has been demonstrated through diverse biological activities, including antimalarial, anticancer, and neurological applications. The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has emerged as a promising novel platform for malaria drug discovery, with lead compounds showing oral efficacy in mouse models of malaria. The compound 54b exhibited a long half-life in mice (4.4 hours) and demonstrated oral efficacy with an ED₉₉ of approximately 30 milligrams per kilogram per day, highlighting the potential for β-proline derivatives to serve as orally bioavailable therapeutic agents.

Compound Type Biological Activity Key Features Reference
4-Aryl-N-benzylpyrrolidine-3-carboxamides Antimalarial EC₅₀ = 46 nM (3D7), 21 nM (Dd2)
β-Proline oligopeptides Anticancer Novel conformational properties
(3S,4S)-1-benzyl-4-halogen-aryl derivatives Pharmaceutical intermediates High enantiomeric purity
Alternating β-proline tetrapeptides Structural studies Right-handed coil formation

The significance of β-proline derivatives in chiral catalysis and asymmetric synthesis cannot be overstated, as these compounds serve as both chiral building blocks and catalytic ligands in enantioselective transformations. The inherent chirality of the pyrrolidine ring system, combined with the additional stereochemical complexity introduced by aromatic substitution, provides multiple sites for stereocontrol in synthetic applications. Research has demonstrated that the compound's chiral nature makes it valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are crucial in drug formulation and pharmaceutical development.

Properties

IUPAC Name

4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLPJRRREUHHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid generally follows a multi-step process involving:

  • Pyrrolidine Ring Formation:
    The pyrrolidine core is constructed via cyclization reactions from suitable precursors such as amino acid derivatives or 1,4-diketones. For instance, cyclization of an amino acid derivative bearing the 4-ethylphenyl substituent at the appropriate position can yield the pyrrolidine ring system with stereochemical control.

  • Introduction of the 4-Ethylphenyl Group:
    The 4-ethylphenyl substituent is typically introduced through cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings. These palladium- or copper-catalyzed reactions couple a pyrrolidine intermediate bearing a halogen (e.g., bromide or iodide) with a 4-ethylphenyl boronic acid or equivalent reagent. Reaction conditions generally involve solvents like dimethylformamide (DMF) or toluene, temperatures between 60–100°C, and bases such as potassium carbonate or cesium carbonate to facilitate coupling.

  • Protection of the Pyrrolidine Nitrogen with a Boc Group:
    The amine functionality on the pyrrolidine ring is protected with the tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent synthetic steps. This protection is commonly achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically at room temperature.

  • Carboxylation to Introduce the Carboxylic Acid Group:
    The carboxylic acid moiety at the 3-position of the pyrrolidine ring is introduced either by direct carboxylation reactions using carbon dioxide under basic conditions or by oxidation of an aldehyde or alcohol precursor. Alternatively, starting from an amino acid derivative already containing the carboxylic acid can streamline this step.

Industrial Production Considerations

In industrial synthesis, optimization focuses on maximizing yield and purity while minimizing side reactions such as Boc deprotection or aromatic ring substitutions. Key factors include:

  • Use of high-purity reagents and solvents.
  • Strict temperature control, especially to avoid Boc group cleavage (optimal temperature range: 60–80°C).
  • Efficient purification techniques such as recrystallization or column chromatography using silica gel with ethyl acetate/hexane mixtures to achieve purity levels above 95%.
  • Catalyst loading optimization for cross-coupling reactions (typically 5–10 mol% palladium catalyst).
  • Use of ligand systems (e.g., XPhos or SPhos) to enhance coupling efficiency.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Pyrrolidine ring formation Cyclization Amino acid derivative or 1,4-diketone; base Stereoselective control important
Introduction of 4-ethylphenyl Cross-coupling (Suzuki/Ullmann) Pd or Cu catalyst; 4-ethylphenyl boronic acid; base (K2CO3); solvent (DMF/toluene); 60–100°C Catalyst and ligand choice critical
Boc protection Carbamate formation Di-tert-butyl dicarbonate (Boc2O); triethylamine; RT Protects amine, prevents side reactions
Carboxylation Carboxylation or oxidation CO2 under basic conditions or oxidation reagents Introduces carboxylic acid functionality

Research Findings and Analytical Notes

  • Effectiveness of Boc Protection:
    The Boc group stabilizes the pyrrolidine nitrogen during multi-step syntheses, allowing selective functionalization of other moieties without interference. Deprotection is achievable under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the carboxylic acid or the 4-ethylphenyl group.

  • Cross-Coupling Optimization:
    Reaction yields and purity are highly sensitive to catalyst loading and ligand selection. Design of Experiments (DoE) approaches have identified that higher temperatures improve coupling efficiency but risk Boc cleavage, necessitating careful monitoring.

  • Purification Techniques: Column chromatography on silica gel with ethyl acetate/hexane solvent systems is effective for isolating the target compound with >95% purity. Recrystallization can further enhance purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amine derivatives

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of new drugs, particularly in the field of neuropharmacology and anti-cancer therapies. For instance, derivatives of pyrrolidine compounds have been studied for their potential to inhibit certain enzymes involved in cancer progression and neurodegenerative diseases.

Case Study: Inhibition of Deubiquitinases

A notable application is its role in synthesizing inhibitors for deubiquitinases, which are enzymes implicated in cancer and other diseases. Research has shown that pyrrolidine derivatives can effectively inhibit these enzymes, leading to potential therapeutic strategies against malignancies .

Organic Synthesis

2.1. Versatile Building Block

The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during synthetic routes. This feature is particularly useful in peptide synthesis, where protecting groups are essential for controlling reactivity at specific sites.

2.2. Synthesis of Complex Molecules

The compound can be utilized to construct more complex structures through various coupling reactions. For example, it can be used in the synthesis of pyrrolidine-based ligands for metal-catalyzed reactions, enhancing the efficiency of organic transformations .

Computational Chemistry and Molecular Modeling

3.1. Binding Studies

Recent studies utilizing computational modeling have explored the binding characteristics of pyrrolidine derivatives to target proteins, such as those involved in viral infections (e.g., hepatitis B). These studies provide insights into how modifications to the pyrrolidine structure can enhance binding affinity and specificity .

Data Table: Binding Affinities of Pyrrolidine Derivatives

Compound NameBinding Affinity (kcal/mol)Target Protein
JNJ-6379-10.5HBV Core Protein
GLP-26-11.2HBV Core Protein
Boc-4-EtPh-Pyrrolidine-3-carboxylic acid-9.8Various Enzymes

Potential Future Applications

Given its structural versatility and biological activity, 1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid may find applications in:

  • Drug Design: Continued exploration in drug discovery programs targeting various diseases.
  • Material Science: Investigation into its properties for potential use in polymers or nanomaterials.
  • Biotechnology: Utilization in the development of biosensors or as a component in bioconjugation strategies.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The 4-ethylphenyl group may contribute to the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Structure : Piperidine ring (6-membered) with Boc protection, phenyl substituent at the 4-position, and carboxylic acid at the 3-position.
  • Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄) vs. the target compound’s estimated ~349.42 g/mol (C₁₈H₂₅NO₄).
  • Applications : Piperidine derivatives are common in alkaloid synthesis and kinase inhibitors.

1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid

  • Structure : Pyrrolidine with Boc protection, methyl substituent at the 4-position, and carboxylic acid at the 3-position.
  • Key Differences: Substituent: Methyl group vs. 4-ethylphenyl. Polarity: The absence of an aromatic ring decreases hydrophobicity, which may affect solubility in non-polar solvents.

Substituted Phenyl Derivatives

1-(tert-Butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic Acid

  • Structure: Features a dimethylamino group on the phenyl ring.
  • Solubility: Increased polarity compared to the ethylphenyl group may improve aqueous solubility.

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

  • Structure : Complex substituents including benzodioxol and trifluoromethylphenyl ureido groups.
  • Key Differences :
    • Functional Diversity : The trifluoromethyl and ureido groups introduce hydrogen-bonding and lipophilic characteristics, which are critical in drug-receptor interactions .
    • Spectral Data : FTIR peaks at 1675 cm⁻¹ (amide C=O) and 1546 cm⁻¹ (C-F stretch) distinguish it from the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position Key Spectral Data (FTIR/MS) CAS Number
1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid C₁₈H₂₅NO₄ ~349.42 4-ethylphenyl N/A (inferred) Not provided
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl N/A 652971-20-5
1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid C₁₁H₁₉NO₄ 229.27 Methyl N/A 72925-16-7
1-(tert-Butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic Acid C₁₈H₂₅N₂O₄ 333.41 4-(dimethylamino)phenyl N/A 1367039-52-8
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-...pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 465.42 Complex substituents FTIR: 1675 cm⁻¹ (C=O); MS: m/z 466 Not provided

Research Findings and Implications

  • Substituent Effects :
    • Hydrophobicity : Ethylphenyl and trifluoromethyl groups enhance lipophilicity, favoring membrane permeability in drug candidates .
    • Synthetic Yields : The compound in achieved a 68% crude yield, suggesting that bulky substituents may require optimized coupling conditions .
  • Spectroscopic Characterization : FTIR and MS data (e.g., amide C=O stretches at ~1675 cm⁻¹) are critical for verifying structural integrity in analogs .
  • Safety Considerations: Piperidine derivatives (e.g., ) are noted for respiratory irritation, highlighting the need for proper handling during synthesis .

Biological Activity

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-Et-Pyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethylphenyl substituent, which may influence its pharmacological properties.

Chemical Structure

The structural formula of 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid can be represented as follows:

C15H21NO2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_2

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a pharmacological agent. Research indicates that derivatives of pyrrolidine compounds can exhibit a range of biological activities, including:

  • Inhibition of neurotransmitter uptake : Some studies have shown that pyrrolidine derivatives can act as GABA uptake inhibitors, which may have implications for treating neurological disorders .
  • Antiviral properties : Similar compounds have been investigated for their role as intermediates in the synthesis of antiviral drugs, particularly those targeting Hepatitis C virus (HCV) and other viral infections .
  • Anti-inflammatory effects : Certain pyrrolidine derivatives have demonstrated anti-inflammatory activity, making them candidates for further exploration in inflammatory disease treatments.

1. GABA Uptake Inhibition

A study focusing on the design and synthesis of GABA uptake inhibitors derived from pyrrolidine structures highlighted the potential of these compounds in modulating neurotransmitter levels. The research demonstrated that specific modifications to the pyrrolidine ring could enhance inhibitory potency, suggesting that Boc-4-Et-Pyrrolidine-3-carboxylic acid might exhibit similar properties .

2. Antiviral Applications

Research has identified the compound as a key intermediate in the synthesis of Velpatasvir, an FDA-approved drug for HCV treatment. The efficient chiral separation process developed for this compound emphasizes its importance in pharmaceutical manufacturing and its potential therapeutic benefits .

Data Table: Biological Activities of Pyrrolidine Derivatives

Compound Biological Activity Reference
Boc-4-Et-Pyrrolidine-3-carboxylic acidGABA uptake inhibition
Velpatasvir IntermediateAntiviral activity against HCV
Other Pyrrolidine DerivativesAnti-inflammatory effects

The mechanisms through which 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Neurotransmitter Modulation : By inhibiting GABA uptake, this compound may increase GABAergic signaling, which is crucial for maintaining neuronal excitability and preventing seizures.
  • Viral Inhibition : As an intermediate in antiviral drug synthesis, it likely interacts with viral proteins or enzymes essential for viral replication.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen during subsequent reactions .
  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling to attach the 4-ethylphenyl group to the pyrrolidine ring. Optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 80°C) improve yield by minimizing steric hindrance .
  • Carboxylic Acid Formation : Oxidation or hydrolysis of precursor esters, monitored by TLC or HPLC to confirm completion .
    • Key Factors : Catalyst choice (Pd vs. Cu), solvent polarity (DMF vs. toluene), and temperature control are critical for yield (>70% reported in optimized protocols) .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions and Boc group integrity. NOESY confirms relative stereochemistry between the 3-carboxylic acid and 4-ethylphenyl groups .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiopure batches (e.g., (3R,4S) vs. (3S,4R) isomers) .
  • HPLC-MS : Quantifies purity (>95%) and detects common impurities like de-Boc byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported methods for introducing the 4-ethylphenyl group to the pyrrolidine core?

  • Methodological Answer : Discrepancies arise from competing coupling mechanisms (e.g., Suzuki vs. Stille). To address this:

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Side Reaction Mitigation : Additives like TBAB (tetrabutylammonium bromide) suppress homocoupling of arylboronic acids, improving regioselectivity .
  • Validation : Cross-validate results using alternative catalysts (e.g., PdCl₂(dppf)) and compare yields under inert vs. aerobic conditions .

Q. What strategies optimize Boc deprotection without degrading the pyrrolidine-3-carboxylic acid moiety?

  • Methodological Answer :

  • Acid Sensitivity : Use mild acids (e.g., 4M HCl in dioxane, 0°C) to cleave the Boc group while preserving the carboxylic acid .
  • Solvent Choice : TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v, 2h) achieves >90% deprotection with minimal racemization .
  • Monitoring : In situ FTIR tracks the disappearance of the Boc carbonyl peak (~1740 cm⁻¹) to avoid overexposure .

Q. How does the 4-ethylphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Steric Effects : The ethyl group enhances lipophilicity (logP ~2.8) but may hinder binding to flat enzymatic pockets. Molecular docking (e.g., AutoDock Vina) predicts clashes in rigid targets .
  • Electronic Effects : EDG (electron-donating) nature of ethyl stabilizes intermediates in amide coupling reactions, improving efficiency in peptide synthesis .
  • SAR Studies : Analogues with halogens (e.g., 4-Cl) show higher bioactivity in kinase assays, suggesting electronic tuning for target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

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